molecular formula C7H18Cl2N2 B1389912 Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine dihydrochloride CAS No. 1185042-30-1

Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine dihydrochloride

Cat. No.: B1389912
CAS No.: 1185042-30-1
M. Wt: 201.13 g/mol
InChI Key: GLZFRABLLKGRHX-UHFFFAOYSA-N
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Description

Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine dihydrochloride typically involves the reaction of 1-methylpyrrolidine with formaldehyde and hydrogen chloride. The process can be summarized as follows:

    Starting Materials: 1-methylpyrrolidine, formaldehyde, hydrogen chloride.

    Reaction: The 1-methylpyrrolidine reacts with formaldehyde in the presence of hydrogen chloride to form the desired product.

    Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, cyanides, and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines.

Scientific Research Applications

Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological systems and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine dihydrochloride can be compared with other similar compounds, such as:

    N-Methylpyrrolidine: A simpler derivative of pyrrolidine with similar chemical properties.

    N-Methyltetrahydropyrrole: Another pyrrolidine derivative with comparable reactivity.

    1-Methylpyrrolidine: Shares the pyrrolidine core structure but differs in its substituents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-8-5-7-3-4-9(2)6-7;;/h7-8H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZFRABLLKGRHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(C1)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185042-30-1
Record name methyl[(1-methylpyrrolidin-3-yl)methyl]amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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